N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide is a complex organic compound notable for its potential biological applications. It features a structure that combines an acetamide group with a long alkyl chain and an imidazole moiety, which is often associated with various pharmacological activities. The compound can be classified as a small molecule and is part of the broader category of phenylimidazoles, which are known for their diverse biological properties.
This compound does not have a widely recognized commercial source or specific clinical applications listed in major databases, indicating it may be primarily used in research settings. Its synthesis and characterization are often documented in scientific literature, particularly in studies focused on drug discovery and development.
The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide typically involves multi-step organic reactions. The general method can be outlined as follows:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts can vary based on specific laboratory protocols.
The molecular structure of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide can be described using its chemical formula and key structural features:
The structure can be represented using various chemical notation systems such as SMILES or InChI:
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N(C)C1=CN=CN1
CYKCUAPYWQDIKR-UHFFFAOYSA-N
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide can participate in several chemical reactions:
These reactions are significant for exploring the compound's reactivity and potential modifications for enhanced activity.
Relevant analyses include spectroscopy (e.g., NMR, IR), which provide insights into functional groups and molecular interactions.
N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide has potential applications in various scientific fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5